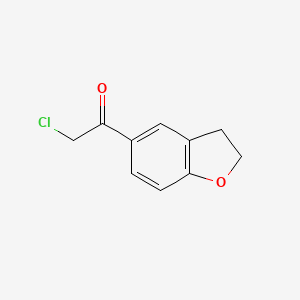
2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
Cat. No. B1366759
Key on ui cas rn:
64089-34-5
M. Wt: 196.63 g/mol
InChI Key: HQFACNABSBZAFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05233053
Procedure details


Chloroacetyl chloride (10.39 g) was dissolved in methylene chloride (25 ml) and the solution was added to a slurry of aluminium chloride (12.2 g) in methylene chloride (50 ml) at -15° C. A solution of dihydrobenzofuran (10 g) in methylene chloride (25 ml) was added and the solution was allowed to warm to room temperature over 20 hours. The reaction mixture was poured into ice (700 g) and the aqueous layer was back-washed with methylene chloride (2×200 ml). The combined organic extracts were washed with water (800 ml), dried with MgSO4 and concentrated in vacuo. The resulting solid (11 g) was heated in cyclohexane (110 ml) and the supernatant liquid decanted off and allowed to crystallise. Filtration produced the title compound as a white solid, yield 2.1 g, m.p. 85°-87° C.






Identifiers


|
REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3](Cl)=[O:4].[Cl-].[Al+3].[Cl-].[Cl-].COC(/C=C/[C:16]1[CH:21]=[C:20](O)[C:19]2[O:23][CH:24](C3C=CC(O)=C(O)C=3)[CH:25](C(OC)=O)[C:18]=2[CH:17]=1)=O>C(Cl)Cl>[Cl:1][CH2:2][C:3]([C:16]1[CH:21]=[CH:20][C:19]2[O:23][CH2:24][CH2:25][C:18]=2[CH:17]=1)=[O:4] |f:1.2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.39 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)Cl
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
12.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)/C=C/C1=CC2=C(C(=C1)O)OC(C2C(=O)OC)C=3C=CC(=C(C3)O)O
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Four
[Compound]
|
Name
|
ice
|
|
Quantity
|
700 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
the aqueous layer was back-washed with methylene chloride (2×200 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with water (800 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting solid (11 g) was heated in cyclohexane (110 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the supernatant liquid decanted off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to crystallise
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCC(=O)C=1C=CC2=C(CCO2)C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

